

"troubleshooting adhesion failure of tungsten carbide coatings on steel"

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Compound of Interest

Compound Name: Tungsten carbide

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Technical Support Center: Tungsten Carbide Coatings

This guide provides researchers and scientists with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address adhesion failure of **tungsten carbide** (WC) coatings on steel substrates.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common adhesion problems encountered during and after the coating process.

Q1: My **tungsten carbide** coating is peeling or delaminating. What is the most common cause and where should I begin troubleshooting?

A1: The most common cause of coating delamination is inadequate surface preparation.^[1] This should be the first area you investigate. A properly prepared substrate is critical for achieving a strong mechanical bond between the steel and the **tungsten carbide** coating.^{[2][3]} The troubleshooting process should begin with a thorough review of your substrate preparation steps before moving on to deposition parameters and material selection.^[4]

Q2: How do I properly prepare the steel substrate before coating?

A2: A two-stage process of cleaning followed by roughening is required.^[5]

- **Degreasing and Cleaning:** All surface contaminants such as oil, grease, rust, and any other foreign matter must be completely removed.[6] This can be done using methods like solvent wiping or an alkaline wash.[6] Contaminants act as a barrier, preventing a proper bond from forming.[2]
- **Surface Roughening:** After cleaning, the surface must be mechanically roughened.[5] The industry-standard method is grit blasting.[2] This process uses compressed air to propel abrasive particles at the surface, creating pits and crevices.[2] This texture, similar to 80-100 grit sandpaper, provides an "anchor" or grip for the molten coating particles to interlock with.[2][6] Ensure all residual dust from blasting is removed before coating.[6]

Q3: I've confirmed my surface preparation is correct, but I still see adhesion failure. What should I check next?

A3: The next step is to evaluate your thermal spray process parameters. For High Velocity Oxygen Fuel (HVOF) spraying, which is common for WC coatings, several parameters are critical.[7][8] Incorrect settings can lead to poor coating quality and adhesion. Key parameters to review include:

- **Spray Distance:** The distance between the spray gun and the substrate is crucial.[7] Being too close or too far can negatively affect the coating.[4] The optimal distance ensures particles are in the correct molten state upon impact without excessively heating the substrate.[7]
- **Gas Flow Rates:** The flow rates of oxygen, fuel, and carrier gases directly influence the temperature and velocity of the spray particles, which in turn affects bond strength.[7]
- **Substrate Temperature:** Preheating the substrate can improve bond strength by reducing thermal stress and enhancing adhesion.[7] However, overheating during the spray process should be avoided as it can cause significant oxidation, which hinders bonding.[4] Cooling may be necessary.[4]

Q4: Can the coating's thickness or internal stress cause delamination?

A4: Yes, both thickness and residual stress are critical factors. Residual stresses are generated during the spraying process due to temperature gradients during cooling and the impact of particles.[9]

- **Tensile vs. Compressive Stress:** High tensile stress in the coating can promote cracking and delamination.[9] In contrast, moderate compressive stress is generally beneficial for adhesion and fatigue life.[9]
- **Coating Thickness:** As the coating thickness increases, the total residual stress also builds up.[9][10] If this stress exceeds the adhesive strength of the coating-substrate bond, spontaneous delamination can occur.[9] There is often an optimal thickness for maximum adhesion before stress becomes detrimental.[10][11]

Troubleshooting Workflow Diagram

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for diagnosing tungsten carbide coating adhesion failure.
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Frequently Asked Questions (FAQs)

Q: What is the primary adhesion mechanism for thermal spray WC coatings? A: For most thermal spray processes like HVOF, the bond is primarily mechanical.^[3] The process does not typically melt the substrate base metal.^[3] Adhesion is achieved by the interlocking of the sprayed particles with a roughened surface.^{[2][3]}

Q: What are typical bond strength values for WC coatings on steel? A: Bond strength can vary significantly based on the specific coating (e.g., WC-Co, WC-CoCr), the spray process (HVOF, HVOF, Detonation), and process parameters. However, published values can provide a general benchmark. Adhesion strength is often measured using the ASTM C633 test.^[12]

Q: How does the choice of coating powder affect adhesion? A: The quality and type of powder feedstock significantly affect bond strength.^[7] Using a high-quality powder with the appropriate particle size distribution and composition for your application is essential to enhance the bond.^[7] For example, some studies have shown that WC-12Co coatings can exhibit higher bond

strength due to the decomposition of particles into solid and liquid phases during spraying, which may improve bonding.[13]

Q: Can a "bond coat" be used to improve adhesion? A: Yes, applying an intermediate layer, or bond coat, is a common strategy to improve adhesion, especially between materials with very different properties. Materials like nickel-chromium alloys are often used as bond coats to provide a better transition between the steel substrate and the **tungsten carbide** topcoat.[4]

Q: What is the difference between "adhesive" and "cohesive" failure? A: When performing a pull-off adhesion test (like ASTM C633), the location of the fracture is critical for diagnosis.

- **Adhesive Failure:** The failure occurs at the interface between the coating and the substrate. This indicates a problem with the bond itself, often related to poor surface preparation or incorrect spray parameters.[12]
- **Cohesive Failure:** The fracture occurs within the coating layer itself, leaving coating material on both the substrate and the pull-off fixture. This suggests that the bond to the substrate is stronger than the internal strength of the coating material.[12]

Key Factors Influencing Adhesion

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determine the final adhesion strength of the coating.
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Data Presentation

Table 1: Influence of Key HVOF Spray Parameters on Bond Strength

Parameter	Influence on Bond Strength	Rationale
Spray Distance	Critical	Affects particle velocity, temperature, and oxidation. An optimal distance is required for proper particle impact.[7]
Oxygen/Fuel Ratio	High	Controls flame temperature and velocity, which dictates the melting state and kinetic energy of the coating particles. [7]
Powder Feedstock	High	Particle size, distribution, and morphology influence melting efficiency and packing density of the coating.[7]
Substrate Preheat	Moderate to High	Reduces thermal shock and mismatch stresses at the interface, promoting better metallurgical bonding.[7]
Carrier Gas Flow	Moderate	Affects the velocity and trajectory of the powder particles into the flame, influencing heating time and impact energy.[7]

Experimental Protocols

Methodology: ASTM C633 - Adhesion/Cohesion Strength of Thermal Spray Coatings

The ASTM C633 test is a standard method to measure the tensile bond strength of thermal spray coatings.[14] It determines the degree of adhesion to the substrate or the internal cohesion of the coating.[14]

Objective: To quantify the bond strength by applying a tensile load normal to the coating plane until failure occurs.[15]

Materials & Equipment:

- Tensile testing machine with self-aligning grips.[15][16]
- Cylindrical substrate fixtures and corresponding loading fixtures (as specified in ASTM C633).[16]
- Coating equipment (e.g., HVOF system).
- High-strength bonding agent (e.g., structural epoxy).
- Curing oven for the adhesive.
- Surface preparation equipment (degreasing solvents, grit blaster).

Procedure:

- Specimen Preparation:
 - Prepare the face of one cylindrical substrate fixture according to the established protocol (e.g., degreasing and grit blasting).[16]
 - Apply the **tungsten carbide** coating to the prepared face of the substrate fixture to the desired thickness. The standard is limited to coatings thicker than 0.38 mm (0.015 in) to prevent adhesive penetration.[14]
- Bonding:
 - Prepare the face of a second, uncoated loading fixture.
 - Apply a suitable high-strength adhesive to bond the coated face of the first fixture to the face of the loading fixture, creating a "sandwich" assembly.[14]
 - Ensure fixtures are properly aligned. Apply pressure as required by the adhesive manufacturer.

- Cure the adhesive according to its specifications (time and temperature) to achieve maximum bond strength. The adhesive's strength must be greater than the coating's bond strength for a valid test.[17]
- Tensile Testing:
 - Secure the bonded assembly in the self-aligning grips of the tensile testing machine.[16]
Proper alignment is crucial to ensure a purely normal tensile force.[15]
 - Apply a tensile load at a constant, controlled rate until failure occurs.[12][15]
- Data Collection and Analysis:
 - Record the maximum load (force) in Newtons (N) or pounds-force (lbf) reached before failure.[15]
 - Calculate the bond strength by dividing the maximum load by the cross-sectional area of the fixture face.[15]
 - Carefully examine the fracture surfaces on both fixtures to determine the failure mode:
 - Adhesive: At the substrate-coating interface.
 - Cohesive: Within the coating layer.
 - Glue Failure: Within the bonding agent (indicates an invalid test).

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Phone: (601) 213-4426

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